Cas no 95332-26-6 (Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-)

Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- structure
95332-26-6 structure
Product Name:Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
N.o CAS:95332-26-6
MF:C9H10O4
MW:182.173303127289
MDL:MFCD06661069
CID:751886
PubChem ID:2755073
Update Time:2024-10-25

Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Propriedades químicas e físicas

Nomes e Identificadores

    • Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)-
    • 2-hydroxy-4-(methoxymethoxy)Benzaldehyde
    • 2-Hydroxy-4-(methoxymethoxy)benzaldehyde (ACI)
    • 2-Hydroxy-4-(methoxymethyloxy)benzaldehyde
    • 2-Hydroxy-4-methoxymethoxybenzaldehyde
    • 4-(Methoxymethoxy)salicylaldehyde
    • 797JEB8UWT
    • CHEMBL1883324
    • 2,4-dihydroxybenzaldehyde 4-methoxymethyl ether
    • starbld0019360
    • 2-Hydroxy-4-methoxymethyloxy-benzaldehyde
    • DA-26133
    • AKOS004902670
    • HMS2269P22
    • 95332-26-6
    • E85387
    • DTXSID80373067
    • SCHEMBL1960093
    • SMR000470950
    • MFCD06661069
    • MLS000697616
    • CS-0196259
    • L023982
    • VYLBFPQDUSNVCA-UHFFFAOYSA-N
    • MDL: MFCD06661069
    • Inchi: 1S/C9H10O4/c1-12-6-13-8-3-2-7(5-10)9(11)4-8/h2-5,11H,6H2,1H3
    • Chave InChI: VYLBFPQDUSNVCA-UHFFFAOYSA-N
    • SMILES: O=CC1C(O)=CC(OCOC)=CC=1

Propriedades Computadas

  • Massa Exacta: 182.05790880g/mol
  • Massa monoisotópica: 182.05790880g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 160
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.5
  • Superfície polar topológica: 55.8Ų

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Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
Referência
Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B
Wang, Zengtao; Liu, Zhiguo; Lee, Woojung; Kim, Su-Nam; Yoon, Goo; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3337-3340

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 3 h, rt → reflux
Referência
Total synthesis of (+)-rutamarin
Zhang, Yi-Nan; Zhang, Shi-Lei; Ma, Lei; Zhang, Yu; Shen, Xu; et al, Advanced Synthesis & Catalysis, 2008, 350, 2373-2379

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0 °C; 1 h, 0 °C; 0 °C → rt; 24 h, rt
1.2 Solvents: Water ;  0 °C
Referência
Total Synthesis of Caesalpinnone A
Liu, Zhigang; Meng, Yifei; Yuan, Pengrui; Wang, Zhengshen; Gao, Jin-Ming ; et al, Organic Letters, 2020, 22(2), 520-522

Método de produção 4

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C
1.2 16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
Referência
Preparation of [(biphenylyl)butenynyl]benzoates and analogs as retinoid receptor ligands
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Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0 °C; 2 h, reflux; reflux → rt
Referência
Synthesis and biological activity of flavane derivatives
He, Lan; Kong, E-Jing; Liu, Yu-Mei; An, Yu; Zhang, Wen-Sheng; et al, Chinese Journal of Chemistry, 2006, 24(3), 401-408

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  cooled; 1 h, 0 °C; 0 °C → rt; 24 h, rt
Referência
Biomimetic Syntheses and Antiproliferative Activities of Racemic, Natural (-), and Unnatural (+) Glyceollin I
Khupse, Rahul S.; Sarver, Jeffrey G.; Trendel, Jill A.; Bearss, Nicole R.; Reese, Michael D.; et al, Journal of Medicinal Chemistry, 2011, 54(10), 3506-3523

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0 °C; 6 h, rt
Referência
Novel thiazolidinedione derivatives with anti-obesity effects: Dual action as PTP1B inhibitors and PPAR-γ activators
Bhattarai, Bharat Raj; Kafle, Bhooshan; Hwang, Ji-Sun; Ham, Seung Wook; Lee, Keun-Hyeung; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6758-6763

Método de produção 8

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ,  Tetrahydrofuran ;  rt → 0 °C
1.2 0 °C → rt; 16 h, rt
Referência
N-Containing chromen-4-one derivatives for the treatment and prophylaxis of hepatitis B virus infection and their preparation
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt
Referência
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Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt
1.2 Reagents: Water
Referência
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Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 h, rt
Referência
The first total synthesis of phebaclavin A and C
Zhang, Yu; Liu, Dong; Li, Yang; Cao, Xiao-Ping, Chinese Journal of Chemistry, 2005, 23(10), 1453-1456

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, rt
Referência
Synthesis of 6-methoxy-1-oxaspiro[4.5]deca-6,9-dien-8-one
Plourde, Guy L.; Fisher, Benjamin B., Molecules [online computer file], 2002, 7(2), 315-319

Método de produção 13

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
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Schmidt, Bernd; Riemer, Martin; Schilde, Uwe, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611

Método de produção 14

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  5 min, rt; overnight, rt
Referência
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Método de produção 15

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0 °C; 0 °C → rt; 28 h, rt
Referência
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Método de produção 16

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  cooled; 1 h, 0 °C; 0 °C → rt; 24 h, rt
Referência
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Método de produção 17

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  20 h, rt
Referência
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Método de produção 18

Condições de reacção
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Referência
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Método de produção 19

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  overnight, rt
Referência
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Método de produção 20

Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  overnight, rt
Referência
Preparation of pegylated carfilzomib compounds and prodrugs, their pharmaceutical compositions and methods and uses for treating cancers
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Benzaldehyde, 2-hydroxy-4-(methoxymethoxy)- Raw materials

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